molecular formula C4H3Br2NS B3267615 Isothiazole, 5-bromo-3-(bromomethyl)- CAS No. 4576-94-7

Isothiazole, 5-bromo-3-(bromomethyl)-

Cat. No. B3267615
CAS RN: 4576-94-7
M. Wt: 256.95 g/mol
InChI Key: UQMHBWOPZJAIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazole, 5-bromo-3-(bromomethyl)-, also known as 5-Bromo-3-(bromomethyl)isothiazole, is a synthetic organic compound with the molecular formula C4H3Br2NS . It is widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .


Synthesis Analysis

The chemistry of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine. New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .


Molecular Structure Analysis

The molecular structure of Isothiazole, 5-bromo-3-(bromomethyl)- is represented by the formula C4H3Br2NS . The molecular weight of this compound is 256.9424 .


Chemical Reactions Analysis

Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . Significant advances have been made in the synthesis of isothiazoles by transition-metal-catalysis .


Physical And Chemical Properties Analysis

Isothiazole, 5-bromo-3-(bromomethyl)- is a liquid at room temperature .

Mechanism of Action

The mechanism of action of Isothiazole, 5-bromo-3-(bromomethyl)- is not fully understood, but it is believed to involve multiple targets and pathways. One of the proposed targets is the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Isothiazole, 5-bromo-3-(bromomethyl)- has been shown to inhibit the activation of MAPKs, such as ERK, JNK, and p38, in cancer cells. Another proposed target is the NF-κB signaling pathway, which regulates the expression of genes involved in inflammation and immune response. Isothiazole, 5-bromo-3-(bromomethyl)- has been reported to inhibit the activation of NF-κB and its downstream targets, such as COX-2 and iNOS, in macrophages and cancer cells.
Biochemical and Physiological Effects:
Isothiazole, 5-bromo-3-(bromomethyl)- has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, Isothiazole, 5-bromo-3-(bromomethyl)- has been found to induce DNA damage, mitochondrial dysfunction, and oxidative stress, leading to cell death. In macrophages, Isothiazole, 5-bromo-3-(bromomethyl)- has been reported to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and immune response. In zebrafish embryos, Isothiazole, 5-bromo-3-(bromomethyl)- has been shown to cause developmental abnormalities, such as delayed hatching and malformation of the heart and brain.

Advantages and Limitations for Lab Experiments

Isothiazole, 5-bromo-3-(bromomethyl)- has several advantages for lab experiments, such as its high potency, selectivity, and solubility. It can be easily synthesized and purified, and its chemical structure can be modified to improve its pharmacological properties. However, Isothiazole, 5-bromo-3-(bromomethyl)- also has some limitations, such as its potential toxicity and off-target effects. It should be used with caution in animal studies and clinical trials, and its safety profile needs to be thoroughly evaluated.

Future Directions

There are several future directions for research on Isothiazole, 5-bromo-3-(bromomethyl)-, including the following:
1. Identification of novel targets and pathways involved in the anticancer, anti-inflammatory, and antimicrobial effects of Isothiazole, 5-bromo-3-(bromomethyl)-.
2. Development of Isothiazole, 5-bromo-3-(bromomethyl)- derivatives with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
3. Evaluation of the safety and efficacy of Isothiazole, 5-bromo-3-(bromomethyl)- in animal models and clinical trials, with a focus on its potential as a therapeutic agent for cancer, inflammation, and infectious diseases.
4. Investigation of the molecular mechanisms underlying the developmental toxicity of Isothiazole, 5-bromo-3-(bromomethyl)-, and the identification of strategies to minimize its adverse effects.
In conclusion, Isothiazole, 5-bromo-3-(bromomethyl)- is a promising compound with diverse biological activities and therapeutic potential. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and safety profile, as well as to develop optimized derivatives for clinical use.

Scientific Research Applications

Isothiazole, 5-bromo-3-(bromomethyl)- has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, Isothiazole, 5-bromo-3-(bromomethyl)- has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. In inflammation research, Isothiazole, 5-bromo-3-(bromomethyl)- has been found to suppress the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce the infiltration of inflammatory cells. In infectious disease research, Isothiazole, 5-bromo-3-(bromomethyl)- has been reported to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Safety and Hazards

The safety information for Isothiazole, 5-bromo-3-(bromomethyl)- indicates that it has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-bromo-3-(bromomethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c5-2-3-1-4(6)8-7-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHBWOPZJAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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